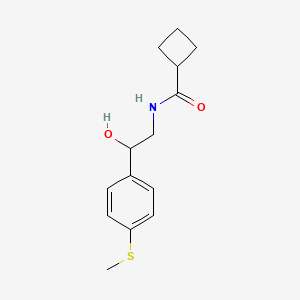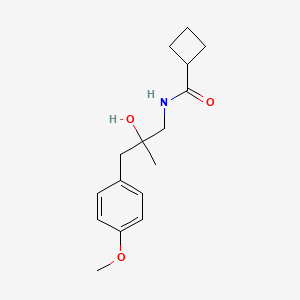
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. These reactions often involve catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
This involves studying the various chemical reactions that the compound can undergo. This can be done by reacting the compound with different reagents and studying the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in synthetic chemistry has developed various methods for creating complex molecules, including those related to cyclobutanecarboxamide derivatives. For instance, the work by Calvez, Chiaroni, and Langlois (1998) demonstrates the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, showcasing methodologies that could be relevant for synthesizing structurally complex cyclobutanecarboxamides (Calvez, Chiaroni, & Langlois, 1998).
Biological Activities
Compounds with similar cyclobutane structures have been investigated for their biological activities. For example, a study by He et al. (2015) identified a novel small-molecule binding site of the fat mass and obesity-associated protein (FTO) using a cyclobutanecarboxamide derivative, highlighting the compound's potential as a therapeutic target for obesity-related diseases (He et al., 2015).
Material Science and Polymerization Processes
In materials science, the controlled polymerization of specific monomers has significant importance. Convertine et al. (2004) reported on the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a process relevant for designing thermoresponsive polymers for drug delivery. Although the focus is on N-isopropylacrylamide, similar polymerization techniques might be applicable to related chemical structures for developing novel materials (Convertine et al., 2004).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3-hydroxy-4-methoxyphenylacetic acid, have been associated with various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to be involved in various biochemical pathways .
Pharmacokinetics
A study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a compound with a similar structure, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(19,11-17-15(18)13-4-3-5-13)10-12-6-8-14(20-2)9-7-12/h6-9,13,19H,3-5,10-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRWLLKPKUYLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)
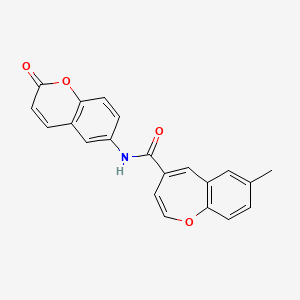
![N-Phenyl-2-hexyl[60]fulleropyrrolidine](/img/structure/B2882161.png)
![2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2882164.png)
![2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2882165.png)
![2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882166.png)
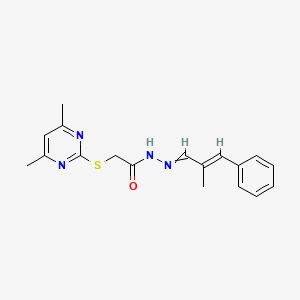
![benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate](/img/structure/B2882172.png)
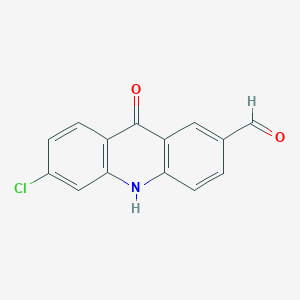
![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)
![(2-Amino-1-bicyclo[2.2.1]heptanyl)methanol;hydrochloride](/img/structure/B2882176.png)

